Cas no 67087-52-9 (methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine)

methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine structure
67087-52-9 structure
商品名:methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine
CAS番号:67087-52-9
MF:C9H13NOS
メガワット:183.270621061325
MDL:MFCD30345061
CID:5240218
PubChem ID:10888592

methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine 化学的及び物理的性質

名前と識別子

    • Methanamine, N-[methyl(4-methylphenyl)oxido-λ4-sulfanylidene]-
    • methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine
    • MDL: MFCD30345061
    • インチ: 1S/C9H13NOS/c1-8-4-6-9(7-5-8)12(3,11)10-2/h4-7H,1-3H3
    • InChIKey: XPXRQFBXSYNNQU-UHFFFAOYSA-N
    • ほほえんだ: CC1C=CC(S(C)(=O)=NC)=CC=1

methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-307834-10g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9
10g
$3131.0 2023-09-05
Enamine
EN300-307834-2.5g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9 95.0%
2.5g
$1428.0 2025-03-19
Enamine
EN300-307834-1g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9
1g
$728.0 2023-09-05
Enamine
EN300-307834-5g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9
5g
$2110.0 2023-09-05
Enamine
EN300-307834-0.05g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9 95.0%
0.05g
$612.0 2025-03-19
Enamine
EN300-307834-0.1g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9 95.0%
0.1g
$640.0 2025-03-19
Enamine
EN300-307834-0.25g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9 95.0%
0.25g
$670.0 2025-03-19
Enamine
EN300-307834-10.0g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9 95.0%
10.0g
$3131.0 2025-03-19
Enamine
EN300-307834-5.0g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9 95.0%
5.0g
$2110.0 2025-03-19
Enamine
EN300-307834-1.0g
methyl[methyl(4-methylphenyl)oxo-lambda6-sulfanylidene]amine
67087-52-9 95.0%
1.0g
$728.0 2025-03-19

methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine 関連文献

methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamineに関する追加情報

Professional Introduction to Methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine (CAS No. 67087-52-9)

Methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine, a compound with the CAS number 67087-52-9, represents a fascinating molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in various scientific domains. The presence of functional groups such as the oxo and sulfanylidene moieties suggests a unique reactivity that could be exploited in the development of novel therapeutic agents.

The molecular structure of Methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine consists of a central sulfanylidene core, flanked by methyl and 4-methylphenyl substituents. This arrangement imparts a distinctive electronic and steric environment, making it a candidate for diverse chemical transformations. The oxo group, in particular, introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways through non-covalent interactions. The sulfanylidene moiety, with its ability to engage in hydrogen bonding and metal coordination, offers a versatile platform for designing such modulators. Current research indicates that compounds incorporating sulfanylidene groups exhibit promising activities in the inhibition of enzymes and receptors relevant to various diseases.

One of the most compelling aspects of Methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine is its potential as a building block for more complex molecules. The ability to functionalize the sulfanylidene core allows for the creation of derivatives with tailored properties. For instance, introducing additional pharmacophores or modifying the substituents can enhance binding affinity or selectivity towards specific targets. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel drug candidates.

The synthesis of Methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine presents both challenges and opportunities. The synthesis requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and organometallic chemistry, have been employed to construct the desired molecular framework efficiently. These methods not only improve the feasibility of producing the compound but also open avenues for exploring new synthetic pathways.

Recent studies have highlighted the importance of understanding the electronic properties of molecules like Methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine. Computational chemistry has played a crucial role in elucidating how these properties influence biological activity. By employing density functional theory (DFT) and other computational methods, researchers can predict molecular interactions and optimize structures for enhanced efficacy. This interdisciplinary approach has been instrumental in advancing our understanding of sulfanylidene-containing compounds.

The pharmaceutical industry has shown particular interest in exploring the therapeutic potential of molecules with sulfanylidene moieties. Preclinical studies have demonstrated that certain sulfanylidene derivatives exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. While further research is needed to fully characterize the effects of Methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine, these findings suggest that it could be a valuable addition to the pharmacopeia.

Regulatory considerations are also an important aspect when evaluating new compounds like this one. Ensuring compliance with safety and quality standards is essential for their progression into clinical trials and eventual market approval. Collaborative efforts between chemists, biologists, and regulatory experts are necessary to navigate these challenges effectively.

The future prospects for Methylmethyl(4-methylphenyl)oxo-lambda6-sulfanylideneamine are promising, given its unique structural features and potential applications. Ongoing research aims to uncover new synthetic strategies and explore its biological activity further. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play an increasingly significant role in drug discovery and development.

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